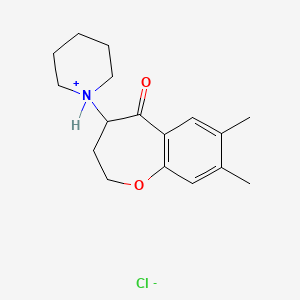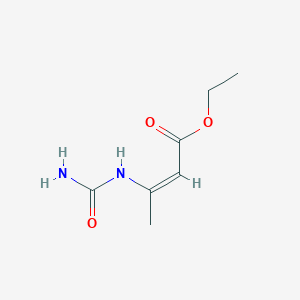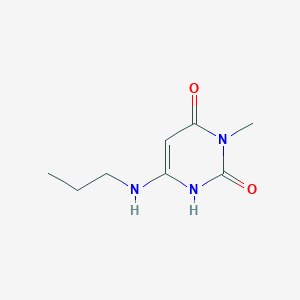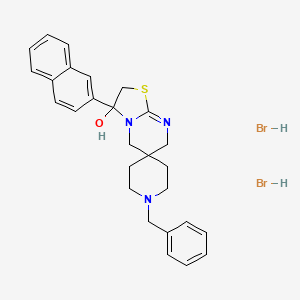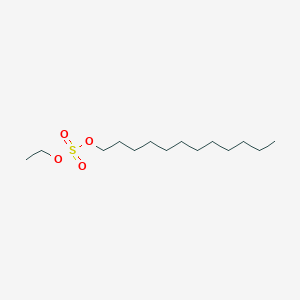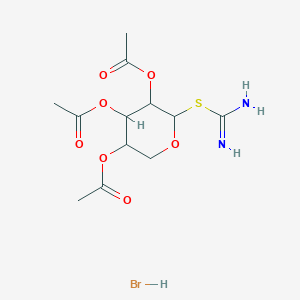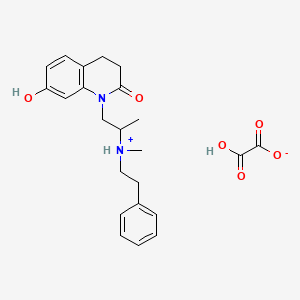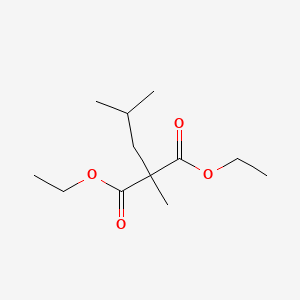
Diethyl methyl(2-methylpropyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of malonic acid and is commonly used in organic synthesis due to its versatile reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl methyl(2-methylpropyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the reaction of diethyl malonate with sodium ethoxide to form the enolate ion, which then undergoes alkylation with an appropriate alkyl halide . The reaction conditions typically include:
Base: Sodium ethoxide in ethanol
Temperature: Room temperature to slightly elevated temperatures
Solvent: Ethanol
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl methyl(2-methylpropyl)propanedioate undergoes various chemical reactions, including:
Alkylation: Formation of substituted malonic esters
Hydrolysis: Conversion to carboxylic acids
Decarboxylation: Loss of carbon dioxide to form substituted monocarboxylic acids
Common Reagents and Conditions
Alkylation: Sodium ethoxide, alkyl halides
Hydrolysis: Aqueous hydrochloric acid
Decarboxylation: Heating with aqueous hydrochloric acid
Major Products
Alkylation: α-substituted malonic esters
Hydrolysis: Carboxylic acids
Decarboxylation: Substituted monocarboxylic acids
Aplicaciones Científicas De Investigación
Diethyl methyl(2-methylpropyl)propanedioate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of metabolic pathways and enzyme reactions.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of diethyl methyl(2-methylpropyl)propanedioate involves its conversion to the enolate ion, which then participates in nucleophilic substitution reactions. The enolate ion attacks electrophilic centers, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis.
Comparación Con Compuestos Similares
Diethyl methyl(2-methylpropyl)propanedioate is similar to other malonic esters, such as diethyl malonate and diethyl isobutylmalonate . its unique structure, with a 2-methylpropyl group, provides distinct reactivity and selectivity in chemical reactions. This makes it valuable for specific synthetic applications where other malonic esters may not be as effective.
List of Similar Compounds
- Diethyl malonate
- Diethyl isobutylmalonate
- Diethyl propanedioate .
Propiedades
Número CAS |
58447-70-4 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
diethyl 2-methyl-2-(2-methylpropyl)propanedioate |
InChI |
InChI=1S/C12H22O4/c1-6-15-10(13)12(5,8-9(3)4)11(14)16-7-2/h9H,6-8H2,1-5H3 |
Clave InChI |
XFWVBNMJPCASCV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(CC(C)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


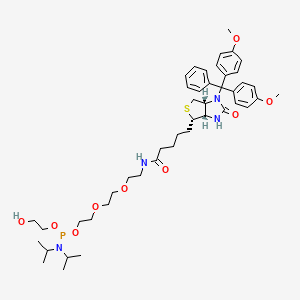
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)
